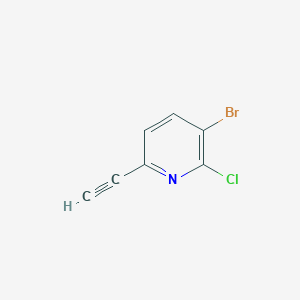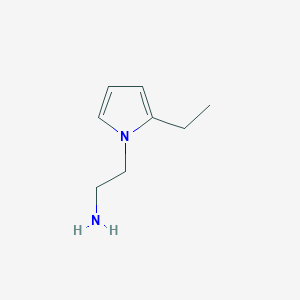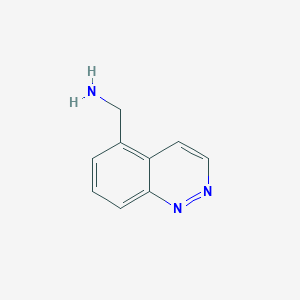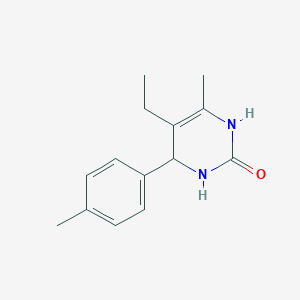
5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one typically involves a multi-step process:
Biginelli Reaction: This is a one-pot synthesis method that involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or acetic acid at elevated temperatures.
Industrial Production Methods
Industrial production may involve optimization of the Biginelli reaction for higher yields and purity. This could include the use of more efficient catalysts, solvent systems, and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methyl or ethyl groups.
Reduction: Reduction reactions may target the carbonyl group in the dihydropyrimidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring or the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used.
Major Products
The major products depend on the type of reaction and the specific reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-6-methyl-4-(m-tolyl)-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-6-methyl-4-(o-tolyl)-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-6-methyl-4-(p-tolyl)-3,4-dihydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
5-ethyl-6-methyl-4-(4-methylphenyl)-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C14H18N2O/c1-4-12-10(3)15-14(17)16-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,15,16,17) |
Clave InChI |
BCSMPHYXKCTGIL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=O)NC1C2=CC=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



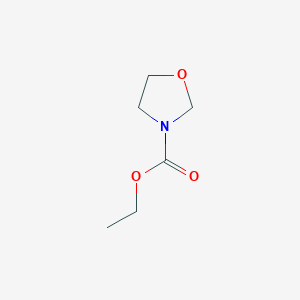
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
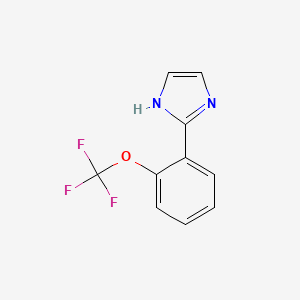
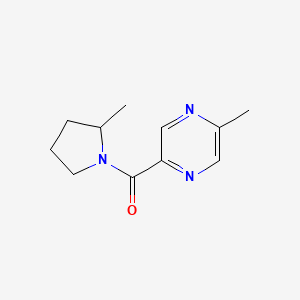
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)

